Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate

Description

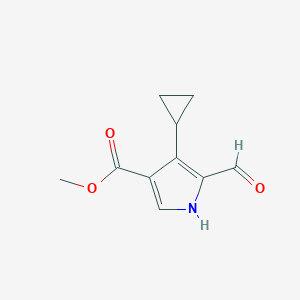

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a cyclopropyl substituent at the 4-position, a formyl group at the 5-position, and a methyl ester at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and biological activity.

Key reported data for this compound includes:

- Molecular weight: 154.17 g/mol (Note: This value appears inconsistent with structural calculations; see Section 2 for details) .

- Purity: 95% .

- CAS number: The provided CAS in (3-(oxan-4-yl)azepane) is likely erroneous, as it corresponds to a different structure. The correct CAS for the target compound remains unverified in the provided evidence.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)7-4-11-8(5-12)9(7)6-2-3-6/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILZIIJAMZKAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-31-2 | |

| Record name | methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclopropyl-substituted amine with a formylated pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents under the influence of catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Methyl 4-cyclopropyl-5-carboxyl-1H-pyrrole-3-carboxylate.

Reduction: Methyl 4-cyclopropyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyrrole derivatives.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrrole ring provides a stable scaffold for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous pyrrole derivatives is presented below, focusing on molecular properties, substituent effects, and reactivity.

Table 1: Comparative Analysis of Pyrrole Derivatives

* Note: The reported molecular weight (154.17 g/mol) in conflicts with the calculated value (~193 g/mol for C₁₀H₁₁NO₃).

Key Findings

Melting Points: Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate exhibits a melting point of 98°C, while its brominated derivative melts at 148°C, highlighting the impact of halogenation on crystallinity .

Reactivity and Functionalization :

- The formyl group at the 5-position (common in the target compound and Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) enables nucleophilic additions, such as condensation reactions, which are critical in drug synthesis .

- Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate), influencing drug bioavailability .

Structural and Crystallographic Insights :

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate forms a planar crystal structure stabilized by N–H⋯O hydrogen bonds, suggesting similar derivatives may exhibit predictable packing behaviors .

- The cyclopropyl group’s strain may disrupt crystallinity in the target compound compared to bulkier substituents like heptyl .

Limitations and Data Gaps

- Molecular Weight Discrepancy : The target compound’s reported molecular weight (154.17 g/mol) conflicts with theoretical calculations, necessitating further verification.

- CAS Number Ambiguity : The CAS provided in is erroneous, underscoring the need for authoritative chemical databases to confirm identifiers.

- Melting Point/Solubility Data : Physical properties for the target compound are unavailable in the provided evidence, requiring experimental validation.

Biological Activity

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes a cyclopropyl group and a formyl substituent, which may contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Notably, this compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. Such interactions suggest potential implications for pharmacokinetics and drug-drug interactions.

Enzyme Inhibition

This compound has shown promising results in preliminary studies as an inhibitor of various cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, making it a compound of interest in drug development and safety assessments.

Case Studies

Research into related compounds has provided insights into the biological effects of pyrrole derivatives:

- Antimycobacterial Activity : Pyrrole derivatives have been evaluated for their antimycobacterial properties, showing varying degrees of efficacy. For instance, some derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than 0.15 µM against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activities .

- Analgesic and Sedative Effects : Pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties, indicating that structural modifications in pyrrole compounds can lead to diverse pharmacological effects .

Research Findings

A summary of biological investigations into this compound is presented below:

Q & A

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.